3,5-Dichloro-4-(methoxycarbonyl)benzoic acid
Overview
Description
3,5-Dichloro-4-(methoxycarbonyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H6Cl2O4 and its molecular weight is 249.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
One notable application is in the synthesis of pharmaceutical intermediates, such as the key intermediates for the manufacturing of therapeutic Sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are promising for diabetes therapy. The process involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating the compound's versatility in complex organic synthesis processes (Zhang et al., 2022).
Chemical Property Studies
Research on the compound extends to studies of its chemical properties, such as solubility and activity coefficients in various solvents. These studies are crucial for understanding the compound's behavior in different chemical environments, which is essential for its application in solvent systems and reaction media. For instance, Abraham model correlations have been developed to describe solute transfer into different solvents, helping predict the behavior of similar compounds in various chemical processes (Hart et al., 2015).
Material Science and Crystallography
In material science, the structural elucidation of compounds similar to 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid aids in the design and development of new materials with specific properties. Studies on the crystalline structure of alkoxy-substituted benzoic acids, for example, help understand the intermolecular interactions that govern their assembly into crystalline architectures, which is valuable for designing materials with desired physical and chemical properties (Raffo et al., 2014).
Catalysis and Reaction Mechanisms
The compound's derivatives have been studied in the context of catalysis and reaction mechanisms, where their reactivity and interactions with catalysts can lead to the selective formation of desired products. For example, research into the selective para metalation of unprotected benzoic acids with specific reagents demonstrates the potential for fine-tuned synthetic strategies in organic chemistry, enabling the production of compounds with high specificity and yield (Sinha et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
3,5-dichloro-4-methoxycarbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O4/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPDHTNDZDMUBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247149 | |
Record name | 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264272-64-2 | |
Record name | 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=264272-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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